molecular formula C19H28O6S B1259705 16alpha-Hydroxydehydroepiandrosterone 3-sulfate

16alpha-Hydroxydehydroepiandrosterone 3-sulfate

Cat. No. B1259705
M. Wt: 384.5 g/mol
InChI Key: ALBNSVAJDFJRKQ-DNKQKWOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-hydroxydehydroepiandrosterone 3-sulfate is an androstanoid that is dehydroepiandrosterone 3-sulfate substituted by a hydroxy group at the 16alpha-position. It has a role as a human xenobiotic metabolite. It is a steroid sulfate, a 17-oxo steroid, an androstanoid, a 16alpha-hydroxy steroid and a secondary alpha-hydroxy ketone. It derives from a dehydroepiandrosterone. It is a conjugate acid of a 16alpha-hydroxydehydroepiandrosterone 3-sulfate(1-).
3b, 16a-Dihydroxyandrostenone sulfate, also known as 16a-hydroxy-dhea 3-sulfuric acid or 3b-sulfooxy-16a-hydroxyandrost-5-en-17-one, belongs to the class of organic compounds known as sulfated steroids. These are sterol lipids containing a sulfate group attached to the steroid skeleton. 3b, 16a-Dihydroxyandrostenone sulfate is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 3b, 16a-Dihydroxyandrostenone sulfate has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3b, 16a-dihydroxyandrostenone sulfate is primarily located in the membrane (predicted from logP) and cytoplasm. 3b, 16a-Dihydroxyandrostenone sulfate can be biosynthesized from dehydroepiandrosterone.

Scientific Research Applications

Synthesis and Metabolism

  • Improved Synthesis : 16alpha-Hydroxydehydroepiandrosterone 3-sulfate has been synthesized with improved yields, highlighting its potential for large-scale production without microorganisms (Numazawa & Osawa, 1978).

  • Biosynthesis and Activity : The compound has been explored in biosynthesis studies, with a focus on developing highly specific activities for this steroid (Iida, Matsuhashi, & Nakayama, 1975).

Role in Pregnancy and Fetal Development

  • Estrogen Formation in Pregnancy : 16alpha-Hydroxydehydroepiandrosterone 3-sulfate serves as a precursor for fetal 16alpha-hydroxylated estrogens, important phenolic steroids during pregnancy (Hampl & Stárka, 2000).

  • Fetal and Maternal Health Markers : The presence and levels of this compound in cord plasma and maternal blood have been studied as potential markers for fetal and maternal health (Easterling et al., 1966).

Detection and Measurement

  • Radioimmunoassay Development : A radioimmunoassay for unconjugated 16alpha-Hydroxy-dehydroepiandrosterone has been developed, offering insights into physiological levels and potential roles in autoimmune disorders (Zamrazilová et al., 2007).

  • Identification in Seminal Plasma : This compound has been identified in human seminal plasma, suggesting potential roles in reproductive biology (Heřt, Hill, & Hampl, 2004).

Implications in Disease and Health

  • Cancer and Autoimmune Diseases : Increased levels of 16-hydroxylated estrogens, derived from 16alpha-Hydroxydehydroepiandrosterone, have been associated with cancer and autoimmune diseases (Hampl & Stárka, 2000).

  • Influence on Estrogen Receptor Binding : This compound, through its metabolites, may influence estrogen receptor binding, which has implications in breast cancer research (Karen, Foo, & Adams, 1978).

properties

Product Name

16alpha-Hydroxydehydroepiandrosterone 3-sulfate

Molecular Formula

C19H28O6S

Molecular Weight

384.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,16R)-16-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C19H28O6S/c1-18-7-5-12(25-26(22,23)24)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)21/h3,12-16,20H,4-10H2,1-2H3,(H,22,23,24)/t12-,13+,14-,15-,16+,18-,19-/m0/s1

InChI Key

ALBNSVAJDFJRKQ-DNKQKWOHSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)OS(=O)(=O)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16alpha-Hydroxydehydroepiandrosterone 3-sulfate
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Reactant of Route 6
16alpha-Hydroxydehydroepiandrosterone 3-sulfate

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